molecular formula C10H6BrNO3 B2720534 6-bromo-2-oxo-2H-chromene-3-carboxamide CAS No. 38472-56-9

6-bromo-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2720534
CAS No.: 38472-56-9
M. Wt: 268.066
InChI Key: GTMVXKDEZKIAIS-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles with a fused benzene and pyran ring system. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxamide group at the 3rd position of the chromene ring. It has a molecular formula of C10H6BrNO3 and a molecular weight of 268.066 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-bromo-2-oxo-2H-chromene-3-carboxamide involves the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides with zinc enolates derived from 1-aryl-2,2-dibromoalkanones . The reaction typically takes place in a weakly polar solvent such as diethyl ether or ethyl acetate, and the presence of hexamethylphosphoric triamide (HMPA) can influence the formation of specific isomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Cyclopropanation: Reaction with zinc enolates to form cyclopropane derivatives.

    Reformatsky Reaction: Reaction with α-bromopropionic, α-bromobutyric, and α-bromoisobutyric acid esters to form substituted chroman-3-carboxamides.

Common Reagents and Conditions

    Zinc Enolates: Used in cyclopropanation reactions.

    α-Bromo Acid Esters: Used in Reformatsky reactions.

Major Products

    Cyclopropane Derivatives: Formed from cyclopropanation reactions.

    Substituted Chroman-3-carboxamides: Formed from Reformatsky reactions.

Scientific Research Applications

6-bromo-2-oxo-2H-chromene-3-carboxamide has various applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities due to the chromene core structure.

    Industry: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets through various pathways. For example, in cyclopropanation reactions, the compound reacts with zinc enolates to form cyclopropane derivatives, which can further undergo transformations to yield different products . The specific molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Oxochromene-3-carboxamide: Lacks the bromine atom at the 6th position.

    6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

6-bromo-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the bromine atom at the 6th position and the carboxamide group at the 3rd position. This combination of functional groups imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

IUPAC Name

6-bromo-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMVXKDEZKIAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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